molecular formula C10H9FO B1428004 4-Cyclopropyl-2-fluorobenzaldehyde CAS No. 946118-82-7

4-Cyclopropyl-2-fluorobenzaldehyde

Cat. No. B1428004
M. Wt: 164.18 g/mol
InChI Key: PLPWSFSUARCDIM-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-fluorobenzaldehyde is a chemical compound with the CAS Number: 946118-82-7 . It has a molecular weight of 164.18 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for 4-Cyclopropyl-2-fluorobenzaldehyde is the same as its common name . The InChI code for this compound is 1S/C10H9FO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-7H,1-2H2 .


Physical And Chemical Properties Analysis

4-Cyclopropyl-2-fluorobenzaldehyde is a liquid with a molecular weight of 164.18 . It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Antioxidant Activity

4-Fluorobenzaldehyde has been utilized in the preparation of thiazolidin-4-one derivatives, showcasing significant antioxidant activity. This emphasizes its potential in developing compounds with health-promoting properties (El Nezhawy et al., 2009).

Chemical Synthesis Methods

Research has focused on synthesizing various fluorobenzaldehyde derivatives, including 4-fluorobenzaldehyde, from chloro-derivatives, demonstrating its role as a versatile chemical intermediate in organic synthesis (Yoshida & Kimura, 1988).

Molecular Structure Analysis

Studies involving gas electron diffraction and microwave spectroscopy have been conducted to determine the molecular structure of gaseous 4-fluorobenzaldehyde, offering insights into its chemical behavior and properties (Samdal et al., 1997).

Hydrogen Bonding Studies

The presence of C-H...O hydrogen bonds in liquid 4-fluorobenzaldehyde has been analyzed, contributing to the understanding of its physical and chemical characteristics in different states (Ribeiro-Claro et al., 2002).

Ultrasound Effect on Synthesis

The sonochemical effects on nucleophilic aromatic substitutions of 4-fluorobenzaldehyde have been explored, highlighting the impact of ultrasound in chemical synthesis processes (Magdolen et al., 2001).

Prosthetic Group for Peptide Labelling

4-[18F]fluorobenzaldehyde has been developed as a prosthetic group for amino-oxy functionalized peptide labeling, suggesting its utility in biochemical applications (Speranza et al., 2009).

Safety And Hazards

The safety information for 4-Cyclopropyl-2-fluorobenzaldehyde indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-cyclopropyl-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPWSFSUARCDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-2-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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